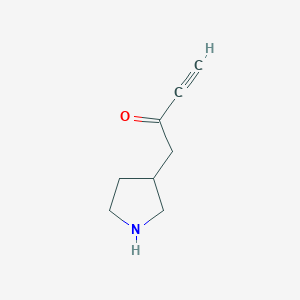

1-(Pyrrolidin-3-yl)but-3-yn-2-one

Description

Significance of Pyrrolidine-Containing Scaffolds in Organic Chemistry

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of organic and medicinal chemistry. nih.govfrontiersin.org Unlike its aromatic counterpart, pyrrole (B145914), the saturated pyrrolidine scaffold is non-planar and possesses a higher degree of three-dimensionality. nih.govresearchgate.net This feature is highly advantageous in drug design, as it allows for a more thorough exploration of three-dimensional pharmacophore space, which can lead to improved binding affinity and selectivity for biological targets. nih.govnih.gov

The key attributes that underscore the importance of the pyrrolidine scaffold include:

Stereochemistry: The pyrrolidine ring can contain up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.gov This stereochemical complexity is crucial, as different isomers of a drug candidate can exhibit vastly different biological profiles due to stereoselective interactions with proteins. researchgate.netdntb.gov.ua

Natural Abundance: The pyrrolidine motif is a common core structure in a wide array of natural products, particularly alkaloids isolated from plants and microorganisms, which exhibit diverse and potent biological activities. nih.govfrontiersin.org

Synthetic Versatility: Pyrrolidine rings can be synthesized through various established methods, including 1,3-dipolar cycloadditions and the functionalization of pre-existing rings like the amino acid L-proline. nih.gov This accessibility makes them attractive starting points for the synthesis of complex molecules. frontiersin.org

Pharmacological Relevance: Numerous FDA-approved drugs contain the pyrrolidine scaffold, where it often serves as a key pharmacophore group responsible for the molecule's therapeutic effect. frontiersin.org These drugs span a wide range of activities, including antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.org

Table 1: Physicochemical Properties of Pyrrolidine and Related Compounds

| Property | Pyrrolidine chemicalbook.com | 2-Pyrrolidone wikipedia.org | 3-(1-Pyrrolidinyl)-2-butanone nih.gov |

|---|---|---|---|

| Molecular Formula | C₄H₉N | C₄H₇NO | C₈H₁₅NO |

| Molar Mass | 71.12 g/mol | 85.11 g/mol | 141.21 g/mol |

| Boiling Point | 87-88 °C | 245 °C | Not available |

| Density | 0.852 g/mL at 25 °C | 1.116 g/cm³ | Not available |

Importance of Alkyne and Ketone Moieties as Synthetic Handles and Pharmacophores

The alkyne and ketone functional groups are fundamental components in the toolbox of synthetic organic chemistry and play critical roles as pharmacophores in drug molecules.

Alkyne Moiety: The alkyne is a versatile functional group characterized by a carbon-carbon triple bond. Its importance stems from:

Synthetic Utility: Alkynes are high-energy functional groups that can be transformed into a wide variety of other functionalities. nih.gov They undergo addition reactions, can be reduced to alkenes or alkanes with high stereocontrol, and can be oxidatively cleaved to form carboxylic acids. masterorganicchemistry.comlibretexts.org The acidity of terminal alkynes allows for deprotonation to form acetylide anions, which are excellent nucleophiles for creating new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org

Bioorthogonal Chemistry: Terminal alkynes are particularly valuable for their role in the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and specific covalent linking of molecular fragments in complex biological environments. nih.gov

Pharmacophore Role: The linear geometry of the alkyne group can act as a rigid linker or spacer in drug molecules. It is found in numerous natural products with promising biological activities, including antitumor and anti-HIV properties. nih.gov In modern drug design, alkynes have been incorporated into inhibitors of various enzymes. researchgate.net

Ketone Moiety: The ketone group, with its carbonyl (C=O) function, is one of the most fundamental building blocks in organic synthesis and medicinal chemistry.

Reactivity Hub: The carbonyl carbon is electrophilic, making it susceptible to attack by a vast range of nucleophiles, while the adjacent α-carbons can be deprotonated to form enolates, which are potent nucleophiles. scripps.edu This dual reactivity is central to many classical and modern carbon-carbon bond-forming reactions.

Hydrogen Bonding: The carbonyl oxygen is a hydrogen bond acceptor, a crucial feature for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

Pharmaceutical Intermediates: Ketones are ubiquitous as intermediates in the synthesis of pharmaceuticals. scripps.edu Recent advances have focused on activating the traditionally unreactive C-H bonds at positions other than the alpha-carbon, further expanding their synthetic utility. scripps.edu The hydration of an alkyne is a common synthetic route to produce ketones. libretexts.org

Overview of Research Trends Pertaining to 1-(Pyrrolidin-3-yl)but-3-yn-2-one and Related Structures

While specific studies on this compound are limited, research on related structures provides insight into the potential applications of this compound class. The strategic combination of a pyrrolidine ring with other reactive moieties is a recurring theme in the development of novel bioactive agents.

For instance, a conjugate addition of an amine to but-3-yn-2-one has been used as a key step in the synthesis of complex 2-azabicyclo[2.1.1]hexane scaffolds, which are of interest in medicinal chemistry. rsc.org This highlights the utility of the α,β-unsaturated ketone system (which can be seen as a tautomeric or reactive equivalent of the ynone in the title compound) for constructing complex molecular architectures.

Furthermore, research into pyrrolidine derivatives often focuses on their therapeutic potential. Studies have explored:

Antimicrobial Agents: Pyrrolidine-based structures linked to other heterocyclic systems, such as in 1-(Pyrrolidin-3-yl)cyclopropanamine-linked 2-oxoquinolines, are being investigated for their antimicrobial properties. researchgate.net

Enzyme Inhibitors: Pyrrolidone-fused methylpyrrole derivatives have been designed as multi-target tyrosine kinase inhibitors for cancer therapy. mdpi.com The synthesis of these compounds often involves condensation reactions with key pyrrolidone-based aldehydes. mdpi.com

Anticonvulsants: A significant body of research has focused on pyrrolidine-2,5-dione derivatives as antiseizure agents. mdpi.com These studies often involve creating hybrid molecules that combine the pyrrolidine-2,5-dione scaffold with fragments from other known antiepileptic drugs, demonstrating a modular approach to drug design. mdpi.com

The research on these related compounds underscores a clear trend: the use of the pyrrolidine scaffold as a versatile platform for creating structurally diverse molecules with specific biological activities. The compound this compound, with its reactive alkyne and ketone "handles," is well-positioned to serve as a valuable intermediate in the synthesis of such novel chemical entities.

Table 2: Examples of Synthetic Methodologies for Pyrrolidine Derivatives

| Method | Description | Reference |

|---|---|---|

| 1,3-Dipolar Cycloaddition | A classical method for preparing five-membered heterocycles by reacting a 1,3-dipole (like an azomethine ylide) with a dipolarophile (like an olefin). | nih.gov |

| Lactamization of γ-Butyrolactone (GBL) | Reaction of GBL with a primary amine, such as hydrazine (B178648) hydrate, at high temperatures to form an N-substituted pyrrolidine-2-one. | rdd.edu.iq |

| Condensation Cyclization | Reaction of dicarboxylic acids with appropriately substituted amines at high temperatures to form pyrrolidine-2,5-diones. | nih.gov |

| Conjugate Addition & Photocycloaddition | Conjugate addition to but-3-yn-2-one followed by a [2+2] photocycloaddition to yield bridged 2-aza bicyclic scaffolds. | rsc.org |

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-pyrrolidin-3-ylbut-3-yn-2-one |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)5-7-3-4-9-6-7/h1,7,9H,3-6H2 |

InChI Key |

KOTGNKPYIZRQDT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)CC1CCNC1 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of 1 Pyrrolidin 3 Yl but 3 Yn 2 One Synthesis and Transformations

Detailed Mechanistic Pathways in Multicomponent Reactions Leading to Pyrrolidine-Alkynes

Multicomponent reactions (MCRs) provide an efficient and atom-economical route for the synthesis of complex molecules like pyrrolidine (B122466) derivatives from simple precursors in a single pot. tandfonline.comnih.gov The synthesis of pyrrolidine-alkyne structures can be achieved through various MCR pathways, often involving the formation of key intermediates like azomethine ylides or the activation of alkynes by metal catalysts.

One plausible pathway for the assembly of a substituted pyrrolidine ring is the [3+2] cycloaddition reaction involving an azomethine ylide. tandfonline.com This ylide can be generated in situ from the condensation of an amino acid (such as a proline derivative) with an aldehyde. The ylide, a nitrogen-based three-atom component, then reacts with a dipolarophile, such as an activated alkene or alkyne. tandfonline.commsu.edu For instance, a three-component reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can proceed via the formation of a Schiff base, followed by a Michael addition to yield polysubstituted pyrrolidines. tandfonline.com

Another prominent MCR is the copper-catalyzed A³ coupling (aldehyde-alkyne-amine), which synthesizes propargylamines. nih.gov While this typically yields acyclic products, variations and subsequent intramolecular cyclizations can lead to heterocyclic systems. A proposed mechanism for a related three-component reaction to form 2-alkynyl pyrrolidines involves the reaction of aldehydes, amines, and cyclopropane (B1198618) dicarboxylates, catalyzed by a Lewis acid like cerium(III) chloride. tandfonline.com

A general mechanistic sequence for a [3+2] cycloaddition MCR to form a pyrrolidine ring is as follows:

Imine Formation: An amine and an aldehyde condense to form an imine (or Schiff base).

Azomethine Ylide Generation: The imine undergoes tautomerization or deprotonation to form the reactive azomethine ylide intermediate. tandfonline.com

Cycloaddition: The ylide reacts with a suitable dipolarophile (an electron-deficient alkene or alkyne) in a concerted or stepwise [3+2] cycloaddition.

Product Formation: This cycloaddition forms the five-membered pyrrolidine ring, often with a high degree of stereocontrol. tandfonline.com

This MCR approach is highly valued for its ability to rapidly build molecular complexity and generate libraries of pyrrolidine derivatives for various applications. researchgate.net

Reaction Kinetics and Transition State Analysis in Relevant Cycloadditions

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings, including the pyrrolidine core. msu.edu The reaction between an azomethine ylide and an alkyne, such as the but-3-yn-2-one moiety, is of particular interest. The kinetics, regioselectivity, and stereoselectivity of these reactions are governed by the electronic properties of the reactants and the stability of the transition state.

Theoretical studies, often employing density functional theory (DFT), have provided deep insights into these mechanisms. rsc.orgnih.govpku.edu.cn For the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene (a model for an ynone), analysis shows that the reaction can proceed through a one-step mechanism via a highly asynchronous transition state. nih.gov The regioselectivity is often controlled by the frontier molecular orbitals (FMO) of the dipole (ylide) and the dipolarophile (alkyne). pku.edu.cn The interaction between the highest occupied molecular orbital (HOMO) of the ylide and the lowest unoccupied molecular orbital (LUMO) of the alkyne determines the orientation of addition. For instance, the carbon atom in the ylide with the largest HOMO coefficient will preferentially bond to the carbon in the alkyne with the largest LUMO coefficient, dictating the regiochemical outcome. pku.edu.cn

The stereoselectivity (e.g., endo vs. exo) is determined by the relative energies of the corresponding transition states. The endo transition state is often favored due to stabilizing secondary orbital interactions or the minimization of steric hindrance. rsc.org Non-covalent interactions (NCIs) within the transition state structure can play a crucial role in stabilizing one stereoisomeric pathway over another. rsc.org The polarity of the solvent can also significantly influence the reaction mechanism, with more polar solvents potentially stabilizing charged intermediates and favoring a stepwise pathway over a concerted one. rsc.org

| Factor | Influence on Reaction | Mechanistic Rationale | Reference |

|---|---|---|---|

| Regioselectivity | Determines the substitution pattern on the resulting pyrrolidine ring. | Controlled by FMO (HOMO-LUMO) interactions. The reaction favors the pathway where the atoms with the largest orbital coefficients on the ylide and dipolarophile interact. | pku.edu.cn |

| Stereoselectivity | Controls the 3D arrangement of substituents (e.g., endo/exo products). | Determined by the relative Gibbs free energy of the transition states. The endo pathway is often favored due to stabilizing secondary orbital interactions or fewer steric clashes. | rsc.org |

| Solvent Polarity | Can switch the mechanism from concerted to stepwise. | Polar solvents can stabilize zwitterionic intermediates, making a stepwise pathway with a lower energy barrier more favorable than a concerted one. | rsc.org |

| Catalyst | Can enhance reaction rate and control enantioselectivity. | Metal catalysts (e.g., Zn, Ag, Co) can coordinate to the reactants, lowering the activation energy and creating a chiral environment that favors the formation of one enantiomer. | msu.edu |

Catalytic Cycle Elucidation for Metal-Mediated Syntheses Involving Pyrrolidines and Alkynes

Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for mediating the synthesis of complex heterocyclic structures from alkyne-containing precursors due to their strong affinity for C-C triple bonds (π-acidity). nih.govmdpi.comacs.org A gold-catalyzed cycloisomerization or formal cycloaddition could be a key strategy for synthesizing or transforming pyrrolidine-alkyne systems. nih.govrsc.org

A plausible catalytic cycle for a gold(I)-catalyzed intramolecular reaction of a substrate containing both a pyrrolidine-based nucleophile and an alkyne, such as an N-alkynyl pyrrolidine derivative, would generally involve the following steps:

Alkyne Activation: The cationic gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity and making it susceptible to nucleophilic attack. This is the key activation step. acs.org

Nucleophilic Attack (Cyclization): An intramolecular nucleophile, such as the nitrogen of the pyrrolidine ring or another tethered group, attacks the activated alkyne. The regioselectivity of this attack (exo vs. endo cyclization) is a critical factor, often favoring the formation of five- or six-membered rings. For instance, a 6-endo-dig hydroamination can lead to tetrahydroisoquinoline structures. acs.org

Protodeauration/Reductive Elimination: The resulting vinyl-gold intermediate can undergo several transformations. The most common is protodeauration, where a proton source cleaves the C-Au bond, regenerating the active Au(I) catalyst and yielding the cyclized product. acs.org In other pathways, the intermediate might undergo further rearrangements or additions before the catalyst is regenerated.

For example, in the synthesis of pyrroles from alkynyl thioethers, the proposed mechanism involves a gold-catalyzed reaction with nitrenoid precursors. nih.gov The cycle is thought to proceed through a β-selective addition to the alkyne, forming an α-imino α′-sulfenyl gold carbene intermediate, which then undergoes cyclization to deliver the final pyrrole (B145914) product. nih.gov This demonstrates how gold catalysis can control reaction pathways to build specific heterocyclic scaffolds. mdpi.comnih.gov

| Metal Catalyst | Typical Reaction Type | Mechanistic Feature | Reference |

|---|---|---|---|

| Gold(I) | Cycloisomerization, Hydroamination | Acts as a soft π-acid to activate alkynes for nucleophilic attack. | nih.govmdpi.comacs.org |

| Copper(I) | A³ Coupling, [3+2] Cycloaddition | Forms copper acetylides; catalyzes "click" chemistry with azides. | nih.gov |

| Rhodium(I) | [2+2+2] Cycloadditions, C-H Activation | Forms rhodacyclopentadiene intermediates in cycloadditions. | N/A |

| Palladium(0)/Palladium(II) | Cross-coupling (e.g., Sonogashira), Carbonylation | Catalytic cycle involves oxidative addition, migratory insertion, and reductive elimination. | N/A |

Examination of Intermediate Species in But-3-yn-2-one Derivatization Reactions

The but-3-yn-2-one moiety, commonly known as an ynone, is a highly versatile functional group due to the presence of a conjugated ketone and a terminal alkyne. nih.gov Its derivatization can proceed through various pathways, involving distinct reactive intermediates.

Reactions at the Alkyne:

Hydration: Acid-catalyzed hydration of the alkyne follows Markovnikov's rule, proceeding through a vinyl cation intermediate at the more substituted carbon. Tautomerization of the resulting enol yields a 1,3-diketone.

Reduction: Catalytic hydrogenation can reduce the alkyne. Using a poisoned catalyst like Lindlar's catalyst stops the reaction at the alkene stage, forming a Z-alkene. Dissolving metal reduction (e.g., Na/NH₃) proceeds through a vinyl radical anion intermediate to form the more stable E-alkene.

Halogenation: The addition of halogens (e.g., Br₂) across the triple bond can lead to di- or tetra-halo compounds, often involving a bridged halonium ion intermediate .

Reactions at the Carbonyl and Conjugate System:

1,2-Addition: Strong, non-stabilized nucleophiles (e.g., Grignard reagents) typically attack the carbonyl carbon directly in a 1,2-addition, forming a tetrahedral alkoxide intermediate , which upon protonation gives a propargyl alcohol.

1,4-Conjugate Addition (Michael Addition): Softer nucleophiles (e.g., cuprates, amines, thiols) preferentially attack the β-carbon of the alkyne in a 1,4-conjugate addition. This reaction proceeds through an enolate intermediate , which is then protonated to give the β-substituted α,β-unsaturated ketone.

Gold-Catalyzed α-Functionalization: Ynones can undergo gold-catalyzed multicomponent reactions to generate a 1,2-dialkynyl enamine intermediate . This stable and isolable species can then undergo further asymmetric functionalization, for example, fluorination, to create chiral centers with high enantiomeric excess. nih.gov This highlights the ability of metal catalysis to generate unique and stable intermediates for complex molecular construction. nih.gov

The specific intermediate formed depends heavily on the reagents and reaction conditions, allowing for selective derivatization at different positions of the ynone functional group.

Advanced Spectroscopic Characterization Techniques for 1 Pyrrolidin 3 Yl but 3 Yn 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 1-(Pyrrolidin-3-yl)but-3-yn-2-one, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The pyrrolidine (B122466) ring protons would likely appear as complex multiplets due to spin-spin coupling. The proton at the 3-position of the pyrrolidine ring, being adjacent to the nitrogen and the butynone substituent, would have a chemical shift influenced by these neighboring groups. The methylene protons on the pyrrolidine ring would also exhibit characteristic shifts. The protons of the butynone moiety would be identifiable by their specific chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ketone is expected to have a characteristic downfield chemical shift. The sp-hybridized carbons of the alkyne would also appear in a distinct region of the spectrum. The carbons of the pyrrolidine ring would show signals in the aliphatic region, with the carbon at the 3-position being shifted due to the attachment of the butynone group.

| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |

| Pyrrolidine N-H | 1.5-3.0 | Pyrrolidine C2, C5 | 45-55 |

| Pyrrolidine CH (position 3) | 3.0-4.0 | Pyrrolidine C4 | 25-35 |

| Pyrrolidine CH₂ (positions 2, 4, 5) | 1.8-3.5 | Pyrrolidine C3 | 50-60 |

| Butynone CH₂ | 3.5-4.5 | Butynone C=O | 190-205 |

| Alkyne CH | 2.5-3.0 | Butynone C≡C | 70-90 |

| Butynone CH of alkyne | 70-80 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is anticipated in the region of 1680-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of a ketone. pressbooks.pubmanifoldapp.org The presence of the alkyne would be indicated by a weak to medium absorption band for the C≡C triple bond stretch, typically found in the 2100-2260 cm⁻¹ region. pressbooks.pubmanifoldapp.orglibretexts.org If the alkyne is terminal, a sharp peak corresponding to the ≡C-H stretch would be observed around 3300 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to appear as a medium-intensity band in the 3300-3500 cm⁻¹ range. pressbooks.pubmanifoldapp.org The C-H stretching vibrations of the aliphatic portions of the molecule would be observed around 2850-3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Pyrrolidine) | Stretch | 3300 - 3500 |

| ≡C-H (Alkyne) | Stretch | ~3300 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C≡C (Alkyne) | Stretch | 2100 - 2260 |

| C=O (Ketone) | Stretch | 1680 - 1720 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would provide the exact molecular weight.

The fragmentation pattern would offer insights into the molecule's structure. Cleavage of the bond between the pyrrolidine ring and the butynone side chain is a likely fragmentation pathway. The loss of the pyrrolidine moiety as a neutral molecule is a common fragmentation pathway for pyrrolidine-containing compounds. wvu.eduresearchgate.net This would result in a significant fragment ion corresponding to the butynone portion. Further fragmentation of the butynone chain, such as the loss of CO, could also be observed. The pyrrolidine ring itself can undergo characteristic fragmentation, leading to smaller fragment ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, further confirming the molecular formula.

Predicted Fragmentation Pathways:

[M]⁺• : Molecular ion peak.

[M - C₄H₃O]⁺ : Fragment corresponding to the pyrrolidine ring after cleavage of the side chain.

[M - C₄H₈N]⁺ : Fragment corresponding to the butynone chain after loss of the pyrrolidine ring.

Loss of CO : From the butynone fragment.

Computational Chemistry and Theoretical Studies on 1 Pyrrolidin 3 Yl but 3 Yn 2 One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of 1-(pyrrolidin-3-yl)but-3-yn-2-one. Methods such as Density Functional Theory (DFT) are frequently employed to optimize the molecular geometry and predict its electronic landscape. beilstein-journals.orgbeilstein-journals.org

Detailed Research Findings: Theoretical investigations on related pyrrolidine (B122466) structures often utilize the B3LYP functional with basis sets like 6-311++G(2d,2p) to achieve a high level of accuracy for both gas-phase and solution-phase models. beilstein-journals.orgbeilstein-journals.org Such calculations for this compound would yield critical data on bond lengths, bond angles, and dihedral angles, defining its most stable spatial arrangement. For instance, studies on similar heterocyclic structures provide expected values for key bonds which can be computationally verified. mdpi.com

Electronic structure analysis further reveals the distribution of electrons within the molecule. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they indicate regions of nucleophilicity and electrophilicity, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. These calculations provide a foundation for understanding the molecule's behavior in chemical reactions.

| Parameter | Calculated Value (Hypothetical) | Methodology Reference |

|---|---|---|

| C=O Bond Length | ~1.22 Å | mdpi.com |

| C≡C Bond Length | ~1.21 Å | mdpi.com |

| Pyrrolidine C-N Bond Length | ~1.47 Å | mdpi.com |

| HOMO-LUMO Energy Gap | ~5.8 eV | beilstein-journals.org |

Conformational Analysis and Pseudorotational Processes of Pyrrolidine Ring Systems

The five-membered pyrrolidine ring is not planar and exhibits a phenomenon known as pseudorotation, where it dynamically puckers into various low-energy conformations, typically described as "envelope" and "twist" forms. unipa.it Computational analysis is essential to map the potential energy surface of these conformational changes.

| Pyrrolidine Conformer | Relative Energy (kcal/mol) (Hypothetical) | Description | Methodology Reference |

|---|---|---|---|

| C2-endo (Twist) | 0.5 | Atom C2 is twisted out of the plane. | researchgate.net |

| C3-exo (Twist) | 0.7 | Atom C3 is twisted out of the plane. | researchgate.net |

| E (Envelope) | 0.0 | The most stable envelope conformation. | unipa.it |

| Transition State | ~2.5 | Energy barrier for interconversion between conformers. | researchgate.net |

Theoretical Predictions of Reaction Selectivity and Pathway Energetics

Theoretical chemistry plays a predictive role in understanding the reactivity of this compound. By modeling potential reaction pathways, chemists can gain insights into reaction mechanisms, selectivity, and the energetics that govern them.

Detailed Research Findings: DFT calculations are used to map the potential energy surface (PES) for a given reaction. This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For example, in studies on the synthesis of related pyrrolidine-2,3-diones, computational results showed that the main product was formed via the pathway with the lowest activation free energy (ΔG‡), indicating that kinetic selectivity, rather than thermodynamic stability, was the determining factor. beilstein-journals.orgbeilstein-journals.orgnih.gov These models can also incorporate solvent effects to better simulate real-world laboratory conditions. beilstein-journals.orgnih.gov For this compound, such studies could predict the outcomes of cycloadditions involving the alkyne group or nucleophilic additions to the ketone. mdpi.com

| Reaction Coordinate Species | Relative Free Energy (ΔG, kcal/mol) (Hypothetical) | Methodology Reference |

|---|---|---|

| Reactants | 0.0 | nih.govresearchgate.net |

| Transition State 1 (TS1) | +15.2 | nih.govresearchgate.net |

| Intermediate | -5.4 | nih.govresearchgate.net |

| Transition State 2 (TS2) | +10.1 | nih.govresearchgate.net |

| Products | -12.8 | nih.govresearchgate.net |

Molecular Docking and Simulation Studies for Mechanistic Insights

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These techniques provide a mechanistic view of how the molecule might interact with a specific protein target.

Detailed Research Findings: Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a receptor. aaup.edu Studies on other pyrrolidine-containing compounds have successfully used docking to identify potential inhibitors for targets such as the MDM2-p53 interaction and acetylcholinesterase. scispace.comnih.gov For this compound, a docking study would involve placing the molecule into the binding pocket of a chosen protein and calculating a "docking score," which estimates the binding free energy. The resulting pose reveals key interactions like hydrogen bonds and hydrophobic contacts. scispace.com

Following docking, MD simulations are often run to assess the stability of the predicted ligand-protein complex over time (e.g., 100 nanoseconds). mdpi.com These simulations model the atomic movements, providing insights into the flexibility of the complex and the durability of the interactions identified during docking. nih.gov The stability of the simulation is often monitored by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. mdpi.com Such studies on pyrrolidin-2-one derivatives have been used to confirm stable binding and elucidate the dynamic behavior that contributes to their biological activity. scispace.comresearchgate.net

| Parameter | Finding (Hypothetical Example) | Significance | Methodology Reference |

|---|---|---|---|

| Target Protein | Protein Kinase X (PKX) | Identifies a potential biological target. | scispace.com |

| Docking Score | -8.9 kcal/mol | Predicts strong binding affinity. | scispace.comnih.gov |

| Key Interacting Residues | H-bond with ASP-145; Pi-Alkyl with PHE-82 | Reveals specific molecular recognition features. | aaup.edu |

| MD Simulation Stability (RMSD) | Stable complex over 100 ns | Confirms the predicted binding mode is dynamically stable. | scispace.commdpi.com |

Chemical Reactivity and Functional Group Transformations of 1 Pyrrolidin 3 Yl but 3 Yn 2 One

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is a highly versatile functional group, known for its participation in addition reactions and carbon-carbon bond-forming cyclizations. Its enhanced acidity, relative to alkanes and alkenes, facilitates the formation of metal acetylides, which are potent nucleophiles. nih.gov

The terminal alkyne of 1-(pyrrolidin-3-yl)but-3-yn-2-one is an ideal substrate for "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable 1,2,3-triazole ring. acs.orgresearchgate.net This reaction is renowned for its high efficiency, broad scope, and simple reaction conditions. conicet.gov.arbeilstein-archives.org Depending on the catalyst used, different regioisomers of the triazole product can be selectively synthesized.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. conicet.gov.arnih.gov The reaction is typically performed using a Cu(I) source, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. conicet.gov.aracs.org This method is tolerant of a wide range of functional groups and is often carried out in aqueous solvent systems. conicet.gov.ar

Alternatively, ruthenium catalysts facilitate the formation of the alternate 1,5-disubstituted 1,2,3-triazole regioisomer. acs.orgorganic-chemistry.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can proceed with both terminal and internal alkynes under mild conditions, often using catalysts like CpRuCl(PPh₃)₂ (Cp = pentamethylcyclopentadienyl). organic-chemistry.orgnih.gov The mechanism is proposed to involve a ruthenacycle intermediate rather than a ruthenium acetylide. acs.orgnih.gov

| Catalyst System | Reactants | Product Regioisomer | Key Features |

| Cu(I) (e.g., CuSO₄ / Na Ascorbate) | Terminal Alkyne + Azide | 1,4-disubstituted 1,2,3-triazole | Archetypal "click reaction"; high yield; high regioselectivity; mild, often aqueous conditions. conicet.gov.arbeilstein-archives.org |

| Ru (e.g., Cp*RuCl(PPh₃)₂) | Terminal/Internal Alkyne + Azide | 1,5-disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC; tolerates internal alkynes. organic-chemistry.orgnih.gov |

Hydrofunctionalization, the addition of an H-X molecule across the triple bond, provides a direct route to various functionalized alkenes. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst.

Hydroamination: The intermolecular addition of an amine to the alkyne can yield enamines or imines. This atom-economical process can be catalyzed by various metals. conicet.gov.ar

Markovnikov Addition: Catalysts based on zinc, rhodium, and copper nanoparticles typically favor Markovnikov addition, where the nitrogen atom adds to the more substituted carbon of the alkyne. conicet.gov.arnih.govorganic-chemistry.org This reaction with this compound would initially form an enaminone, which would tautomerize to the more stable imine.

Anti-Markovnikov Addition: Certain catalyst systems can favor the anti-Markovnikov product, where the nitrogen adds to the terminal carbon. acs.org

Hydrothiolation: The addition of a thiol across the alkyne bond produces alkenyl sulfides. Cobalt-catalyzed systems have been shown to effectively promote the Markovnikov hydrothiolation of terminal alkynes, yielding branched alkenyl sulfides with high regioselectivity. nih.gov This method is tolerant of various functional groups. nih.gov

Other Hydrofunctionalizations: The alkyne moiety can also undergo other hydrofunctionalization reactions, such as hydroximation (addition of an oxime) and diboration (addition of a B-B bond), to introduce further diversity. chinesechemsoc.orgacs.org

| Reaction | Catalyst | Typical Regioselectivity | Product Type |

| Hydroamination | Zn(OTf)₂, [Rh(cod)₂]BF₄, CuNPs | Markovnikov | Imine/Enamine conicet.gov.arnih.govorganic-chemistry.org |

| Hydrothiolation | Cobalt-based catalysts | Markovnikov | Branched Alkenyl Sulfide nih.gov |

| Hydroximation | Rhodium catalysts | O-addition | Aryl Isoxazoline chinesechemsoc.org |

| Diboration | Cobalt-based catalysts | 1,1-addition | 1,1-Diborylalkene acs.org |

Transformations of the But-3-yn-2-one Ketone Functionality

The ketone group in this compound is part of an α,β-alkynyl ketone system. This conjugation makes the β-alkynyl carbon susceptible to nucleophilic attack in addition to the standard reactivity of the carbonyl carbon.

While direct 1,2-addition to the carbonyl carbon is possible with strong, non-basic nucleophiles (e.g., organolithium reagents), the conjugated nature of the ynone system strongly favors 1,4-conjugate addition (Michael addition). nih.govresearchgate.net In this pathway, a nucleophile adds to the terminal carbon of the alkyne, which is the β-position relative to the carbonyl group. This reaction is common for softer nucleophiles like amines, thiols, and cuprates. For instance, the parent compound, 3-butyn-2-one, readily undergoes double Michael reactions. chinesechemsoc.orgwikipedia.org The resulting enolate intermediate is then protonated to yield a β-substituted α,β-unsaturated ketone.

The ketone functionality can be readily converted into other carbonyl derivatives through condensation reactions with nitrogen-based nucleophiles. nih.gov These reactions typically involve nucleophilic attack at the carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond.

Imine and Enamine Formation: Reaction with primary amines yields imines, while reaction with secondary amines can lead to the formation of enamines. nih.gov

Oxime and Hydrazone Formation: Condensation with hydroxylamine (B1172632) or hydrazine (B178648) (and its derivatives) produces the corresponding oximes and hydrazones, respectively. The presence of an acyl group at the 4-position of pyrrolidinone scaffolds enables functionalization with nucleophiles like hydroxylamine. acs.org The synthesis of β-enaminones from ynone precursors is also a well-established transformation. beilstein-archives.orgresearchgate.net

Reactivity of the Pyrrolidine (B122466) Nitrogen and Ring System

The pyrrolidine ring contains a secondary amine, which is both basic and nucleophilic. acs.org This allows for a variety of functionalization reactions directly on the nitrogen atom.

N-Alkylation: The nitrogen can act as a nucleophile to displace leaving groups from alkyl halides or similar electrophiles, leading to the formation of N-alkylated tertiary amines. Asymmetric N-alkylation can be achieved using photoinduced copper catalysis. researchgate.net

N-Acylation: Reaction with acyl chlorides or acid anhydrides readily forms the corresponding N-acyl derivative (an amide). researchgate.net This is one of the most common methods for forming amide bonds. researchgate.net

N-Sulfonylation: The nucleophilic nitrogen can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form stable N-sulfonamides.

Ring-Opening Reactions: Under specific catalytic conditions, such as dual Lewis acid and photoredox catalysis, the C–N bonds of N-benzyl pyrrolidines can be selectively cleaved, allowing for the conversion of the pyrrolidine framework into different structures. nih.gov

N-Alkylation and Acylation Reactions

The secondary amine within the pyrrolidine ring of this compound is a nucleophilic center and readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfonates. For instance, reaction with propargyl bromide in the presence of a non-nucleophilic base like potassium carbonate can introduce another alkyne functionality into the molecule. This process, known as N-propargylation, furnishes N-propargyl derivatives that can serve as precursors for more complex heterocyclic systems through subsequent cyclization reactions. researchgate.net The general conditions for such reactions involve treating the pyrrolidine derivative with the alkylating agent in a suitable polar aprotic solvent.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Pyrrolidine Derivatives This table presents plausible reactions based on the general reactivity of secondary amines and related compounds, as direct experimental data for this compound is not available in the cited literature.

| Reactant | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Propargyl bromide, K₂CO₃ | 1-(1-Propargylpyrrolidin-3-yl)but-3-yn-2-one | N-Alkylation | researchgate.net |

| This compound | Acetyl chloride, Triethylamine | 1-(1-Acetylpyrrolidin-3-yl)but-3-yn-2-one | N-Acylation | libretexts.org |

| This compound | Benzyl bromide, DIPEA | 1-(1-Benzylpyrrolidin-3-yl)but-3-yn-2-one | N-Alkylation | researchgate.net |

| This compound | Benzoyl chloride, Pyridine (B92270) | 1-(1-Benzoylpyrrolidin-3-yl)but-3-yn-2-one | N-Acylation | libretexts.org |

Cyclization and Rearrangement Reactions

The presence of both a nucleophilic nitrogen and an electrophilic alkyne functionality within the same molecule, especially after N-alkylation with a suitable group, opens up possibilities for intramolecular cyclization reactions. These reactions are powerful tools for the construction of bicyclic and polycyclic nitrogen-containing heterocycles.

One plausible transformation is an intramolecular cyclization of an N-substituted derivative. For instance, if an appropriate tether is introduced via N-alkylation, the pyrrolidine nitrogen can attack the alkyne moiety. The feasibility and outcome of such cyclizations are highly dependent on the nature of the N-substituent and the reaction conditions. Base-promoted tautomerization of the alkyne to an allene (B1206475) can facilitate [4+2] cycloaddition reactions with a pendant nitrile or other suitable group, leading to the formation of fused pyridine rings. nih.gov While direct evidence for this compound is not available, the principles of such transformations are well-established for similar alkynylheteroaromatic substrates. nih.gov

Rearrangement reactions could also be envisaged, potentially involving the acetylenic and ketonic parts of the molecule under specific catalytic conditions, though specific examples for this compound are not documented.

Synthesis of Polycyclic and Fused Ring Systems from this compound

The strategic positioning of functional groups in this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, including polycyclic and fused ring systems. The construction of such systems often involves a sequence of reactions that leverage the reactivity of both the pyrrolidine ring and the butynone side chain.

A general strategy could involve an initial modification of the pyrrolidine nitrogen, for example, through N-alkylation, followed by an intramolecular reaction that engages the alkynyl ketone moiety. For instance, the synthesis of bicyclic pyrrolidine derivatives can be achieved through the reduction of a suitable precursor followed by cyclization. researchgate.net In the context of this compound, a hypothetical route to a fused system could involve the reduction of the ketone to a secondary alcohol, followed by an intramolecular reaction with the alkyne, potentially triggered by the pyrrolidine nitrogen or an N-substituent.

Another approach could be an intermolecular reaction followed by an intramolecular cyclization. For example, a Michael addition to the α,β-unsaturated ketone (if the alkyne is first reduced to an alkene) could introduce a new substituent that subsequently participates in a ring-forming reaction with the pyrrolidine part of the molecule. The synthesis of fused pyridoheterocycles from alkynyl heteroaromatic substrates via a tetradehydro-Diels–Alder reaction provides a conceptual framework for how the alkyne in this compound could be utilized to build fused ring systems. nih.gov

Table 2: Potential Polycyclic and Fused Ring Systems Derivable from this compound This table outlines hypothetical structures that could be synthesized from the title compound based on established synthetic strategies for related molecules.

| Starting Material Derivative | Reaction Sequence | Resulting Ring System | Conceptual Basis |

|---|---|---|---|

| This compound | 1. N-Alkylation with a dihalide. 2. Intramolecular cyclization. | Fused bicyclic pyrrolidine | researchgate.net |

| N-(cyanomethyl)-1-(pyrrolidin-3-yl)but-3-yn-2-one | Base-catalyzed intramolecular [4+2] cycloaddition | Fused pyridopyrrolidine | nih.gov |

| 1-(Pyrrolidin-3-yl)but-3-yn-2-ol | Acid-catalyzed intramolecular cyclization | Bridged bicyclic ether | General principles of intramolecular etherification |

Exploration of Biological Activities and Structure Activity Relationships of 1 Pyrrolidin 3 Yl but 3 Yn 2 One Analogues Mechanistic Aspects

General Biological Significance of Pyrrolidine-Containing Compounds as Chemical Probes

The pyrrolidine (B122466) scaffold is a cornerstone in the development of novel, biologically active compounds. researchgate.net Its prevalence in medicinal chemistry stems from several key features. The sp³-hybridized nature of the ring atoms allows for a greater exploration of pharmacophore space compared to flat, aromatic systems. nih.gov This non-planar structure, often described as having "pseudorotation," provides a three-dimensional framework that can be tailored to fit precisely into the binding sites of proteins and other biological macromolecules. researchgate.netdntb.gov.ua

Furthermore, the pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.gov This stereochemical diversity is crucial, as different isomers can exhibit distinct biological profiles due to their differential binding to enantioselective protein targets. researchgate.netnih.gov The nitrogen atom within the pyrrolidine ring also plays a significant role, acting as a hydrogen bond donor or acceptor, which can enhance aqueous solubility and other important physicochemical properties of a drug candidate. pharmablock.com The versatility of the pyrrolidine nucleus has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. nih.gov

Investigation of Enzyme Inhibition Mechanisms by Related Pyrrolidine-Alkyne Ketones

While specific studies on 1-(pyrrolidin-3-yl)but-3-yn-2-one are limited, research on related pyrrolidine-containing compounds provides insights into their potential as enzyme inhibitors. The pyrrolidine scaffold is a common feature in many enzyme inhibitors, targeting a range of enzymes critical in various disease pathways. nih.govnih.gov

For instance, derivatives of pyrrolidine have been investigated as inhibitors of neuraminidase, an enzyme crucial for the replication of the influenza virus. nih.gov Polyhydroxylated pyrrolidine derivatives have shown inhibitory activity against α-glucosidase and aldose reductase, enzymes implicated in metabolic diseases like diabetes. nih.govnih.gov The inhibitory mechanism of these compounds often involves mimicking the transition state of the enzyme's natural substrate, thereby blocking its catalytic activity. The unique stereochemistry and conformational flexibility of the pyrrolidine ring are key to achieving this molecular mimicry.

Modulatory Effects on Specific Cellular Pathways (In Vitro Studies)

The influence of pyrrolidine-containing compounds extends to the modulation of various cellular pathways, as demonstrated in numerous in vitro studies. These compounds have been shown to impact pathways involved in inflammation, cancer progression, and neurological processes. For example, certain pyrrolidine derivatives have been found to inhibit autotaxin (ATX), an enzyme involved in pathological inflammation and cancer. nih.gov

The ability of these compounds to traverse cell membranes and interact with intracellular targets makes them valuable tools for studying and potentially treating a variety of diseases. The specific effects on cellular pathways are highly dependent on the substitution pattern of the pyrrolidine ring, which dictates the compound's affinity and selectivity for its biological targets.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrrolidine derivatives, SAR studies have revealed several key principles for optimizing their engagement with biological targets. nih.govnih.gov

The position and nature of substituents on the pyrrolidine ring are critical determinants of a compound's potency and selectivity. nih.gov For example, in the development of neuraminidase inhibitors, specific substitutions on the pyrrolidine ring were found to be essential for potent inhibitory activity. nih.gov Similarly, for inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, a key bacterial resistance enzyme, modifications to the functionalities and stereochemistry of a pyrrolidine pentamine scaffold had significant effects on their inhibitory properties. nih.gov

These SAR studies underscore the importance of the pyrrolidine ring as a tunable scaffold. By systematically modifying its structure, medicinal chemists can fine-tune the pharmacological properties of these compounds to achieve desired therapeutic effects. nih.gov

Below is a table summarizing the biological activities of various pyrrolidine derivatives:

| Compound Class | Target Enzyme/Pathway | Biological Activity |

| Pyrrolidine Derivatives | Neuraminidase | Antiviral (Influenza) nih.gov |

| Polyhydroxylated Pyrrolidines | α-Glucosidase, Aldose Reductase | Antidiabetic nih.govnih.gov |

| Pyrrolidinone Derivatives | Autotaxin (ATX) | Anti-inflammatory, Anticancer nih.gov |

| Pyrrolidine Pentamine Derivatives | Aminoglycoside 6'-N-acetyltransferase | Antibacterial (overcoming resistance) nih.gov |

This interactive table allows for the sorting and filtering of data to better understand the diverse applications of pyrrolidine-containing compounds.

Future Perspectives and Research Challenges for 1 Pyrrolidin 3 Yl but 3 Yn 2 One

Development of Novel and Sustainable Synthetic Routes

A primary challenge is the development of efficient and environmentally benign methods to synthesize 1-(Pyrrolidin-3-yl)but-3-yn-2-one. While classical methods for creating five-membered heterocycles, such as 1,3-dipolar cycloadditions, are well-established for pyrrolidine (B122466) synthesis, future research should focus on sustainable practices. nih.govnih.gov

Modern synthetic strategies are increasingly embracing green chemistry principles. unipa.it For instance, the use of ultrasound irradiation has been shown to shorten reaction times and improve efficiency in the synthesis of related bis-heterocycles. nih.gov Similarly, one-pot, multi-component reactions in water, catalyzed by low loadings of reagents like ZrOCl₂·8H₂O, have been successfully developed for other complex heterocyclic systems and could be adapted for the synthesis of pyrrolidine derivatives. nih.gov Future work should explore microwave-assisted organic synthesis (MAOS) and the use of aqueous media or other green solvents to reduce the environmental impact of producing this compound and its analogs. unipa.it The development of catalytic alkylation strategies could also provide a direct pathway for introducing the butynone side chain onto a pre-formed pyrrolidine ring. smolecule.com

Expanding the Scope of Chemical Transformations and Derivatizations

The chemical structure of this compound offers multiple sites for modification, including the pyrrolidine ring nitrogen, the α-carbon to the ketone, and the terminal alkyne. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, enabling ring-opening and functionalization. smolecule.com The alkyne group is a versatile handle for a variety of transformations, including cycloadditions, metal-catalyzed cross-coupling reactions, and click chemistry.

Future research should focus on systematically exploring these transformations to generate a diverse library of derivatives. For example, the pyrrolidine nitrogen can be functionalized with various aromatic or heterocyclic moieties, a common strategy to modulate the biological activity of related compounds. nih.govrdd.edu.iq The alkyne can be used in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to link the scaffold to other molecular fragments, a technique used effectively for creating bis-purines and related heterocycles. nih.gov Derivatization is crucial, as studies on similar pyrrolidine-2,5-diones show that substituents on the ring strongly influence biological activity, such as anticonvulsant properties. nih.govmdpi.com

Advanced Mechanistic Investigations and Computational Modeling

To guide rational drug design and synthetic efforts, a deep understanding of the reaction mechanisms and molecular properties of this compound is essential. Advanced computational studies, which are free from the ethical and safety constraints of laboratory work, can accelerate research projects significantly. nih.gov

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, frontier molecular orbitals, and reaction energetics, thereby predicting sites of reactivity and confirming reaction mechanisms. nih.gov For example, DFT studies have confirmed that the formation of triazoles from related alkynes is highly exergonic but requires a copper(I) catalyst to overcome the kinetic barrier. nih.gov Molecular docking simulations are invaluable for predicting how derivatives might bind to biological targets. nih.govresearchgate.net Such studies have been used to investigate the binding of pyrrolo[3,4-d]pyridazinone derivatives to COX/LOX enzymes and to model the interaction of furo[2,3-d]pyrimidines with SARS-CoV-2 proteases. nih.govmdpi.com Applying these computational tools to this compound and its derivatives will be critical for elucidating structure-activity relationships (SAR) and identifying promising candidates for further development. nih.gov

Strategic Design for Targeted Biological Applications and Chemical Probe Development

The pyrrolidine scaffold is present in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-neurodegenerative properties. nih.govnih.govresearchgate.net Pyrrolo[2,3-d]pyrimidine derivatives, for instance, have shown cytotoxic effects against various cancer cell lines by inhibiting key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Other related structures have been identified as inhibitors of Deoxyribonuclease I (DNase I), NLRP3 inflammasome, and various kinases. researchgate.netmdpi.commdpi.com

A significant future direction is the strategic design of derivatives of this compound for specific biological targets. The ynone functionality makes this molecule a potential covalent inhibitor, capable of forming stable bonds with nucleophilic residues (like cysteine) in enzyme active sites. This mechanism is increasingly exploited in drug discovery. The terminal alkyne also makes it an ideal candidate for development as a chemical probe. Using click chemistry, the scaffold could be appended with reporter tags (like fluorophores or biotin) to identify and study its cellular targets through techniques like activity-based protein profiling. This approach would allow for the discovery of novel biological roles and mechanisms of action, paving the way for its development as a therapeutic agent or a tool for chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.